molecular formula C9H10OS B2974827 (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol CAS No. 120466-74-2

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol

Cat. No.: B2974827
CAS No.: 120466-74-2
M. Wt: 166.24
InChI Key: FWVSZXYNCFXKRT-MRVPVSSYSA-N
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Description

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by a sulfur atom incorporated into a six-membered ring fused to a benzene ring, with a hydroxyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of ortho-aminophenol and heptafluoro-2-iodopropane as starting materials. The process involves multiple steps such as electrophilic substitution, cyclization, reduction, and amide formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) and iron (Fe²⁺) under UV irradiation.

    Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or thiols.

Scientific Research Applications

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes or receptors, thereby influencing cellular functions. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: A similar heterocyclic compound with an oxygen atom instead of sulfur.

    Benzothiazole: Contains a sulfur atom in a different position within the ring structure.

    Benzofuran: Features an oxygen atom in the ring structure.

Uniqueness

(4R)-3,4-dihydro-2H-1-benzothiopyran-4-ol is unique due to the presence of a sulfur atom in the ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

(4R)-3,4-dihydro-2H-thiochromen-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,10H,5-6H2/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVSZXYNCFXKRT-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=CC=CC=C2C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=CC=CC=C2[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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